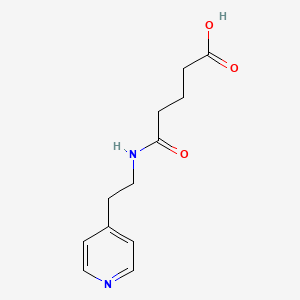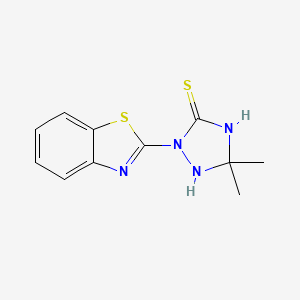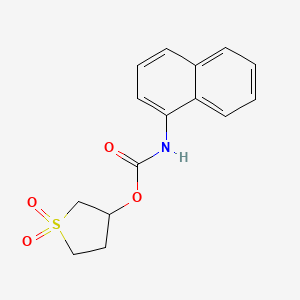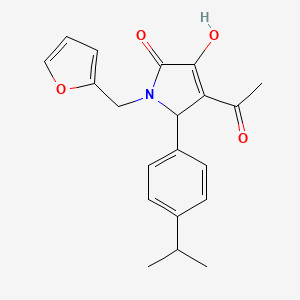
4-(2-Pyridin-4-yl-ethylcarbamoyl)-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-OXO-5-{[2-(4-PYRIDYL)ETHYL]AMINO}PENTANOIC ACID is a chemical compound with the molecular formula C12H16N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a pyridine ring, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-5-{[2-(4-PYRIDYL)ETHYL]AMINO}PENTANOIC ACID typically involves the reaction of 4-pyridylethylamine with a suitable keto acid. One common method is the condensation reaction between 4-pyridylethylamine and 5-oxopentanoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-OXO-5-{[2-(4-PYRIDYL)ETHYL]AMINO}PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Hydroxy derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-OXO-5-{[2-(4-PYRIDYL)ETHYL]AMINO}PENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-OXO-5-{[2-(4-PYRIDYL)ETHYL]AMINO}PENTANOIC ACID involves its interaction with specific molecular targets. The pyridine ring can bind to receptors or enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
5-Oxopentanoic acid: Shares the oxopentanoic acid structure but lacks the pyridine ring.
4-Pyridylethylamine: Contains the pyridine ring but lacks the oxopentanoic acid moiety.
Uniqueness
5-OXO-5-{[2-(4-PYRIDYL)ETHYL]AMINO}PENTANOIC ACID is unique due to the combination of the pyridine ring and the oxopentanoic acid structure. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
5-oxo-5-(2-pyridin-4-ylethylamino)pentanoic acid |
InChI |
InChI=1S/C12H16N2O3/c15-11(2-1-3-12(16)17)14-9-6-10-4-7-13-8-5-10/h4-5,7-8H,1-3,6,9H2,(H,14,15)(H,16,17) |
InChIキー |
BDKQLLUKXHCLAW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CCNC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3,5-dibromo-2-hydroxybenzohydrazide](/img/structure/B14949004.png)
![1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949005.png)
![N-[(5-benzyl-1,3,4-thiadiazol-2-yl)carbamothioyl]-4-bromobenzamide](/img/structure/B14949013.png)
![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B14949035.png)

![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B14949055.png)
![1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B14949057.png)


![13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B14949068.png)
![N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14949073.png)


![4-Methoxybenzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B14949093.png)
